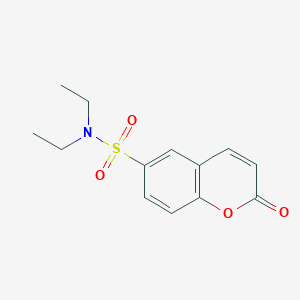

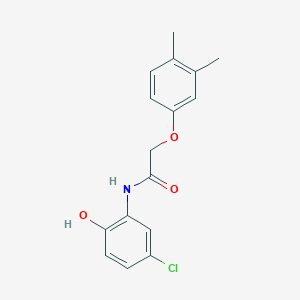

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide, also known as 4-DEOXS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative of coumarin, which is a natural product found in many plants. The synthesis of 4-DEOXS is relatively simple, and it has been shown to have a wide range of applications in various fields of research.

作用機序

Target of Action

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play a significant role in the regulation of glucose metabolism and insulin sensitivity, making them crucial in the management of diabetes .

Mode of Action

The compound interacts with its targets, inhibiting their activity and leading to changes in glucose metabolism. It exhibits inhibitory activity against α-amylase and α-glycosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars . It also shows potential PPAR-γ activity, indicating its role in enhancing insulin sensitivity .

Biochemical Pathways

The inhibition of α-amylase and α-glycosidase slows down the breakdown of carbohydrates, reducing the rate at which glucose is absorbed into the bloodstream . This helps regulate blood glucose levels, beneficial for managing diabetes. The activation of PPAR-γ improves insulin sensitivity, promoting more efficient glucose uptake by cells .

Pharmacokinetics

In silico ADMET prediction indicates that this compound has an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed and distributed in the body, reaching its target sites to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of blood glucose levels and enhancement of insulin sensitivity . By inhibiting α-amylase and α-glycosidase, it reduces postprandial hyperglycemia. By activating PPAR-γ, it promotes glucose uptake by cells, helping to maintain normal blood glucose levels .

将来の方向性

Research into 2H-chromene derivatives is ongoing, with recent advances in synthesis methods and the discovery of new biological activities . Future research will likely continue to explore the potential applications of these compounds in various fields, including medicinal chemistry, materials science, and organic synthesis .

生化学分析

Biochemical Properties

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide has been found to interact with several enzymes and proteins. For instance, it has been shown to exhibit inhibitory activity against α-amylase and α-glucosidase enzymes . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

In terms of cellular effects, this compound has been found to influence cell function in several ways. For example, it has been shown to have potential anti-diabetic activity, indicating that it may influence cellular metabolism . Additionally, it has been found to exhibit potential PPAR-γ activity, which could impact cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. For instance, it has been found to bind to the active sites of α-amylase and α-glucosidase enzymes, inhibiting their function . Furthermore, it has been shown to interact with PPAR-γ, potentially influencing gene expression .

特性

IUPAC Name |

N,N-diethyl-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-3-14(4-2)19(16,17)11-6-7-12-10(9-11)5-8-13(15)18-12/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFZNZNMBVBMKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)

![N-{4-[(phenylthio)methyl]phenyl}-2-furamide](/img/structure/B5797330.png)

![4-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5797334.png)

![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)

![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)

![3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide](/img/structure/B5797395.png)